Vanitiolide
CAS No.: 17692-71-6
Cat. No.: VC0003542
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 17692-71-6 | 
|---|---|
| Molecular Formula | C12H15NO3S | 
| Molecular Weight | 253.32 g/mol | 
| IUPAC Name | (4-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethanethione | 
| Standard InChI | InChI=1S/C12H15NO3S/c1-15-11-8-9(2-3-10(11)14)12(17)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 | 
| Standard InChI Key | WQYRHRAZNNRDIA-UHFFFAOYSA-N | 
| SMILES | COC1=C(C=CC(=C1)C(=S)N2CCOCC2)O | 
| Canonical SMILES | COC1=C(C=CC(=C1)C(=S)N2CCOCC2)O | 
Introduction
Chemical Structure and Physicochemical Properties
Vanitiolide’s molecular architecture is defined by the formula C₁₂H₁₅NO₃S, with a molecular weight of 253.317 g/mol . The compound’s structure features a thioketone group (-C=S) bonded to a morpholine ring and a 4-hydroxy-3-methoxyphenyl group. Key structural descriptors include:
- 
Collision Cross Section (CCS): Predicted CCS values range from 155.1 Ų ([M+H]+ adduct) to 166.8 Ų ([M+Na]+ adduct) .
 
The thiocarbonyl group is critical for its reactivity, enabling covalent interactions with cysteine residues in enzymatic targets . The compound’s achiral nature and absence of defined stereocenters simplify synthetic pathways, though detailed synthesis protocols remain undisclosed in public literature .
Pharmacological Activities
Antiviral Activity Against SARS-CoV-2
Recent high-throughput screenings identified Vanitiolide as a non-covalent inhibitor of SARS-CoV-2 Mpro, a protease essential for viral replication . Key findings include:
| Study | IC₅₀ (μM) | Inhibition Type | Citation | 
|---|---|---|---|
| Biochemical assay | 4.6 ± 0.6 | Non-competitive | |
| FRET-based screen | 2.8 ± 0.2 | Competitive | 
Pharmacokinetic and Drug-Likeness Profiles
Vanitiolide’s pharmacokinetic properties remain understudied, though in silico predictions highlight favorable drug-likeness:
- 
Lipinski’s Rule Compliance: Molecular weight <500 Da, hydrogen bond donors <5, acceptors <10 .
 - 
ADME/T Predictions: Moderate intestinal absorption and blood-brain barrier permeability; negligible hepatotoxicity risk .
 
Experimental data on bioavailability, metabolism, and excretion are absent, necessitating further preclinical validation.
Clinical and Therapeutic Implications
Choleretic Applications
Future Research Directions
- 
Structural Optimization: Introduce electrophilic moieties (e.g., nitriles) to enable covalent binding with Mpro’s catalytic cysteine .
 - 
In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models of COVID-19.
 - 
Broad-Spectrum Antiviral Screening: Test against other coronaviruses (MERS-CoV, SARS-CoV-1) and flaviviruses (Zika, Dengue).
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume